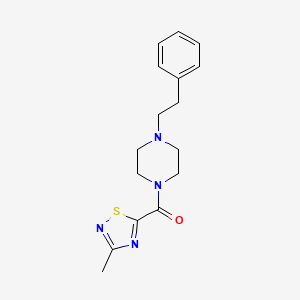

(3-Méthyl-1,2,4-thiadiazol-5-yl)(4-phénéthylpipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of thiadiazoles and piperazines

Applications De Recherche Scientifique

Agents antimicrobiens

Les dérivés de 1,3,4-thiadiazole, qui comprennent le « (3-Méthyl-1,2,4-thiadiazol-5-yl)(4-phénéthylpipérazin-1-yl)méthanone », ont été synthétisés et évalués comme agents antimicrobiens puissants . Ces composés ont montré une activité antimicrobienne significative contre des organismes tels qu'E. coli, B. mycoides et C. albicans .

Agents anticancéreux

Le 1,3,4-thiadiazole et ses dérivés ont été étudiés comme agents anticancéreux potentiels . Ces composés ont la capacité de perturber les processus liés à la réplication de l'ADN, ce qui leur permet d'inhiber la réplication des cellules bactériennes et cancéreuses .

Inhibiteurs enzymatiques

Le composé 5-amino-3-méthyl-1,2,4-thiadiazole, qui est structurellement similaire au « this compound », a été utilisé comme composant d'inhibiteurs enzymatiques importants sur le plan médical .

Colorants azoïques

Le 5-amino-3-méthyl-1,2,4-thiadiazole a également été utilisé dans la synthèse de colorants azoïques . Les colorants azoïques sont largement utilisés dans l'industrie textile pour la coloration des tissus.

Antibiotiques de la céphalosporine

Le 5-amino-3-méthyl-1,2,4-thiadiazole a été utilisé comme composant des antibiotiques de la céphalosporine . Les céphalosporines sont une classe d'antibiotiques largement utilisés pour traiter diverses infections bactériennes.

Agents anti-inflammatoires

Les dérivés de 1,3,4-thiadiazole ont montré des effets anti-inflammatoires significatifs . Ces composés se sont avérés inhiber l'œdème de la patte, un modèle courant de l'inflammation .

Mécanisme D'action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which (3-methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a part of, have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting dna replication processes . This interaction results in the inhibition of replication in both bacterial and cancer cells .

Biochemical Pathways

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication . The downstream effects of this disruption could include inhibited growth and proliferation of bacterial and cancer cells .

Result of Action

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound’s action results in the disruption of dna replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .

Action Environment

It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , which suggests that the compound’s action could be influenced by the pH of its environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Piperazine Moiety: The phenethylpiperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated phenethyl compound.

Coupling of the Two Fragments: The final step involves coupling the thiadiazole and piperazine fragments through a methanone linkage, typically using a coupling reagent like carbodiimides under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.

Medicine:

- Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential effects on the central nervous system.

Industry:

- Potential applications in the development of agrochemicals or materials science.

Comparaison Avec Des Composés Similaires

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a phenethyl group.

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-benzylpiperazin-1-yl)methanone: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness:

- The presence of the phenethyl group in (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone may confer unique biological activities or pharmacokinetic properties compared to its analogs.

- The combination of the thiadiazole and piperazine moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Propriétés

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-13-17-15(22-18-13)16(21)20-11-9-19(10-12-20)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYIYVUECLKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)